

Solubility Profile of 2,4-Diethyl-1,5-pentanediol: A Technical Guide

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Compound of Interest

Compound Name: 2,4-Diethyl-1,5-pentanediol

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This technical guide provides a detailed overview of the solubility of **2,4-diethyl-1,5-pentanediol** in common laboratory solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on presenting the known solubility in water, providing a robust experimental protocol for determining solubility in other solvents, and offering a qualitative assessment of its expected solubility based on its chemical structure.

Core Concepts: Understanding the Solubility of 2,4-Diethyl-1,5-pentanediol

2,4-Diethyl-1,5-pentanediol is a diol with the molecular formula $C_9H_{20}O_2$ and a molecular weight of approximately 160.25 g/mol ^{[1][2]}. Its structure, featuring two hydroxyl (-OH) groups and a nine-carbon backbone with ethyl branches, governs its solubility characteristics. The hydroxyl groups are polar and capable of forming hydrogen bonds, which promotes solubility in polar solvents like water and alcohols. Conversely, the hydrocarbon portion of the molecule is nonpolar, contributing to potential solubility in less polar organic solvents. The overall solubility in a given solvent is a balance between these competing factors.

Quantitative Solubility Data

Currently, the publicly available quantitative solubility data for **2,4-diethyl-1,5-pentanediol** is limited. The following table summarizes the known data.

Solvent	Temperature (°C)	Solubility (g/100g of solvent)
Water	20	1.9[3]

Qualitative Solubility Assessment

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of **2,4-diethyl-1,5-pentanediol** in common solvents can be inferred:

- Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of two hydroxyl groups suggests that **2,4-diethyl-1,5-pentanediol** will be soluble in these solvents through hydrogen bonding. The reported solubility in water is 1.9 g/100g at 20°C.[3] It is expected to have higher solubility in shorter-chain alcohols.
- Polar Aprotic Solvents (e.g., acetone, ethyl acetate): Moderate solubility is anticipated due to dipole-dipole interactions between the solvent and the hydroxyl groups of the diol.
- Nonpolar Solvents (e.g., hexane, toluene): Solubility is expected to be limited due to the dominant polarity of the hydroxyl groups. However, the nonpolar carbon backbone may allow for some degree of miscibility.

Experimental Protocol for Solubility Determination

To facilitate further research and data generation, a detailed experimental protocol for determining the solubility of **2,4-diethyl-1,5-pentanediol** is provided below. This protocol is based on the equilibrium solubility method.

Objective: To determine the equilibrium solubility of **2,4-diethyl-1,5-pentanediol** in a given solvent at a specified temperature.

Materials:

- **2,4-Diethyl-1,5-pentanediol** (analytical grade)
- Selected solvents (analytical grade)

- Analytical balance
- Vials with screw caps
- Thermostatically controlled shaker or incubator
- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Volumetric flasks and pipettes
- Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

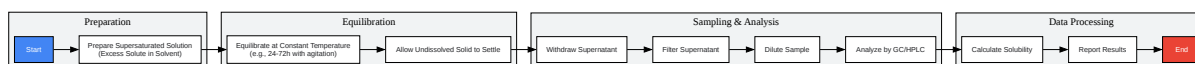
Procedure:

- Preparation of Saturated Solutions:
 - Add an excess amount of **2,4-diethyl-1,5-pentanediol** to a series of vials.
 - Add a known volume of the desired solvent to each vial.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$).
 - Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). To confirm equilibrium, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute remains constant.
- Sample Collection and Preparation:
 - Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for at least 4 hours to allow the undissolved solid to settle.

- Carefully withdraw an aliquot of the supernatant using a syringe.
- Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
- Quantification:
 - Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
 - Analyze the diluted samples using a validated analytical method (e.g., GC-FID or HPLC) to determine the concentration of **2,4-diethyl-1,5-pentanediol**.
 - Prepare a calibration curve using standard solutions of known concentrations of **2,4-diethyl-1,5-pentanediol** in the same solvent.
- Data Analysis and Reporting:
 - Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
 - The experiment should be performed in triplicate to ensure the reproducibility of the results.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol for determining the solubility of **2,4-diethyl-1,5-pentanediol**.



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Caption: Logical workflow for the experimental determination of solubility.

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